3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
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Properties
IUPAC Name |
3-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-12-5-2-3-8-17(12)23-18(15-10-26(25)11-16(15)22-23)21-19(24)13-6-4-7-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUXPYJEWKKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Thienopyrazoles
Thienopyrazoles are known for their significant biological activities, including anti-inflammatory , antimicrobial , antioxidant , and anticancer effects. The structural features of these compounds contribute to their interaction with various biological targets, making them valuable in medicinal chemistry.
Antioxidant Activity
A study investigating the antioxidant properties of thieno[2,3-c]pyrazole derivatives demonstrated that these compounds can effectively mitigate oxidative stress. The erythrocyte alterations in fish exposed to toxic substances were significantly reduced when treated with thienopyrazole compounds, indicating their protective role against oxidative damage .
Table 1: Erythrocyte Alterations in Fish Exposed to 4-Nonylphenol
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Derivative A | 12 ± 1.03 |
| Thienopyrazole Derivative B | 0.6 ± 0.16 |
| Thienopyrazole Derivative C | 28.3 ± 2.04 |
| Thienopyrazole Derivative D | 3.7 ± 0.37 |
| Thienopyrazole Derivative E | 29.1 ± 3.05 |
This data underscores the potential of thienopyrazoles as antioxidant agents, particularly in mitigating the effects of environmental toxins.
Anticancer Activity
Thienopyrazoles have shown promise in cancer research as well. Certain derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as aurora kinase . These compounds disrupt cell cycle regulation and promote apoptosis in cancer cells, highlighting their therapeutic potential.
Antimicrobial Activity
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties against various pathogens. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways in pathogens . This makes them candidates for developing new antimicrobial agents.
Case Studies
- Study on Anti-inflammatory Effects : A series of thieno[2,3-c]pyrazole compounds were tested for their anti-inflammatory effects in animal models. Results showed a marked reduction in inflammatory markers compared to control groups, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .
- Anticancer Mechanism Exploration : A recent study explored the molecular mechanisms by which thienopyrazoles induce apoptosis in cancer cell lines. It was found that these compounds activate the mitochondrial apoptotic pathway, leading to increased cell death in malignant cells .
Q & A
Q. What are the common synthetic routes for 3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of substituted thioketones and hydrazines to form the thieno[3,4-c]pyrazole core . Subsequent functionalization includes:
- Bromination : Electrophilic substitution at the benzamide moiety using brominating agents (e.g., NBS in DMF).
- Sulfonylation/Substitution : Introduction of the o-tolyl group via Suzuki coupling or nucleophilic aromatic substitution .
- Oxidation : Controlled oxidation of the thienopyrazole ring using H₂O₂ or mCPBA to generate the 5-oxido group . Critical parameters: Dry solvents (e.g., THF, DCM) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) ensure high yields and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal structures, validating stereochemistry and hydrogen bonding .
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.34–8.08 ppm for aromatic protons) confirms substituent positions .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- HPLC-PDA : Ensures >95% purity by detecting impurities from incomplete bromination or oxidation .
Q. What is the significance of the thieno[3,4-c]pyrazole core in this compound’s bioactivity?
Methodological Answer: The core’s planar structure facilitates π-π stacking with enzyme active sites (e.g., kinases), while the 5-oxido group enhances solubility and hydrogen-bonding potential . Comparative studies with non-oxidized analogs show reduced activity, suggesting the oxide moiety is critical for target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during bromination?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce electrophilic over-bromination .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring regioselectivity at the benzamide’s para position .
- Additives : Catalytic LiBr suppresses radical pathways, minimizing di-brominated byproducts . Validation: Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 3:1) and quantify impurities using GC-MS .
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
- Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., 4-tert-butyl derivatives) to identify substituent-dependent trends .
- Meta-Analysis : Use hierarchical Bayesian models to aggregate data across studies, accounting for assay type (e.g., cell-free vs. cell-based) .
Q. What strategies ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Strict Anhydrous Conditions : Use molecular sieves for solvent storage and Schlenk lines for air-sensitive steps .
- Batch-to-Batch NMR Profiling : Compare ¹H NMR spectra of intermediates (e.g., thienopyrazole precursor) to detect trace solvents or unreacted starting materials .
- Crystallization Consistency : Recrystallize from EtOAc/hexane (3:1) at −20°C to control polymorphism .
Q. How can computational methods predict this compound’s reactivity with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinases (e.g., PDB: 1ATP), focusing on hydrogen bonds between the 5-oxido group and Thr183 .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns, identifying key residues (e.g., Lys33) for mutagenesis validation .
- QSAR Models : Train on analogs’ IC₅₀ data to correlate substituent electronic parameters (Hammett σ) with activity .
Data Contradiction and Experimental Design
Q. How should researchers design dose-response studies to account for this compound’s solubility limitations?
Methodological Answer:
- Vehicle Optimization : Use DMSO:PEG 400 (1:9) to maintain solubility >1 mM in aqueous buffers .
- Dynamic Light Scattering (DLS) : Confirm nanoparticle formation if precipitation occurs at >10 μM .
- Alternative Assay Formats : Switch to fluorescence polarization (FP) assays, which tolerate lower solubility than absorbance-based methods .
Q. What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- LC-MS Stability Assays : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via new MS peaks (e.g., m/z 418.9784 → 335.2, indicating de-bromination) .
- CYP450 Metabolism Screening : Use human liver microsomes to identify major metabolites (e.g., hydroxylation at the o-tolyl group) .
Q. How can researchers address discrepancies in crystallographic data for this compound?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .
- Hirshfeld Surface Analysis : Validate hydrogen bonds (e.g., N–H⋯O between benzamide and oxide groups) via CrystalExplorer .
- Cross-Validation : Compare with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths (e.g., C–Br = 1.89 Å) .
Methodological Frameworks for Further Study
Q. What experimental frameworks are recommended for studying this compound’s environmental impact?
Methodological Answer:
- OECD 301F Biodegradation Test : Assess aerobic degradation in activated sludge over 28 days .
- QSAR-ECOSAR : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) using the compound’s logP (2.8) and molecular weight (457.3 g/mol) .
Q. How can high-throughput screening (HTS) be adapted for this compound’s low bioavailability?
Methodological Answer:
- Prodrug Design : Synthesize acetylated derivatives to enhance membrane permeability .
- Microfluidics-Based Assays : Use droplet microreactors to test nano-molar concentrations with minimal compound waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
